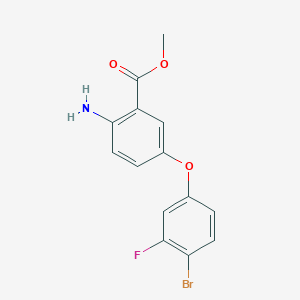

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO3/c1-19-14(18)10-6-8(3-5-13(10)17)20-9-2-4-11(15)12(16)7-9/h2-7H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAVSVXUWDZXHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-amino-5-(4-bromo-3-fluorophenoxy)benzoic acid methyl ester: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate, a diaryl ether derivative of anthranilic acid. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles in organic synthesis and medicinal chemistry to provide a robust framework for its preparation, characterization, and potential utility in research and drug development. The insights herein are grounded in analogous structures and validated synthetic methodologies, offering a predictive yet scientifically rigorous exploration of this compound.

Molecular Structure and Physicochemical Properties

The foundational structure of 2-amino-5-(4-bromo-3-fluorophenoxy)benzoic acid methyl ester integrates several key functional groups that dictate its chemical behavior and potential biological activity. These include an anthranilate core, a halogenated phenoxy moiety, and the diaryl ether linkage.

Structural Analysis

The molecule's architecture suggests potential for intramolecular hydrogen bonding between the amino group and the ester carbonyl, a common feature in anthranilate esters that influences their conformation and reactivity. The presence of bromine and fluorine atoms on the phenoxy ring is of particular interest in medicinal chemistry, as these halogens can modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Ullmann Condensation)

This protocol is a self-validating system, with each step designed to ensure high conversion and facilitate purification.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine methyl 2-amino-5-bromobenzoate (1.0 eq), 4-bromo-3-fluorophenol (1.2 eq), and a copper(I) catalyst such as CuI or Cu₂O (0.1-0.2 eq).

-

Causality: The use of a slight excess of the phenol component ensures complete consumption of the more valuable bromo-anthranilate. The copper(I) catalyst is essential for the carbon-oxygen bond formation in the Ullmann reaction.[1]

-

-

Solvent and Base Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Reaction Execution: Heat the reaction mixture to 120-150 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Inert atmosphere prevents oxidation of the copper catalyst and other reactants. Reaction monitoring is critical to determine the point of maximum conversion and prevent decomposition from prolonged heating.

-

-

Work-up and Isolation: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Causality: The aqueous work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Causality: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.

-

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a singlet for the methyl ester protons, and a broad singlet for the amine protons. The coupling patterns of the aromatic protons will be indicative of their substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will show signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons attached to the halogens and the ether oxygen.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the molecule. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.

Potential Applications in Drug Development

The structural motifs within 2-amino-5-(4-bromo-3-fluorophenoxy)benzoic acid methyl ester suggest several potential applications in drug discovery and development.

-

Scaffold for Kinase Inhibitors: The diaryl ether linkage is a common feature in many kinase inhibitors. This compound could serve as a valuable intermediate for the synthesis of novel inhibitors targeting various kinases involved in cancer and inflammatory diseases.

-

Precursor for Bioactive Heterocycles: The anthranilate core is a well-known precursor for the synthesis of various heterocyclic systems, such as quinazolines and benzodiazepines, which are privileged structures in medicinal chemistry.

-

Fragment-Based Drug Discovery: This molecule could be used as a fragment in screening campaigns to identify novel binding interactions with therapeutic targets.

Conclusion

While 2-amino-5-(4-bromo-3-fluorophenoxy)benzoic acid methyl ester is not a widely characterized compound, its synthesis is achievable through established methodologies like the Ullmann condensation. Its structural features, particularly the halogenated diaryl ether motif, make it an intriguing candidate for further investigation in medicinal chemistry and materials science. This guide provides a comprehensive framework for its synthesis, characterization, and exploration of its potential applications, empowering researchers to unlock the scientific value of this novel molecule.

References

-

Ullmann Condensation. SynArchive. Available from: [Link]

-

Xie, Y.-X., et al. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 45(13), 2773-2776. Available from: [Link]

-

The Ullmann Ether Condensation. ResearchGate. Available from: [Link]

-

Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available from: [Link]

- Process for the preparation of diaryl ethers by Ullmann reaction. Google Patents.

Sources

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate molecular weight and formula

An In-Depth Technical Guide to Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental molecular characteristics, propose a logical synthetic pathway based on established chemical principles, and explore its potential applications by drawing parallels with structurally related molecules.

Core Molecular Profile

This compound is a substituted aromatic compound. Its structure is defined by a central methyl benzoate core, further functionalized with an amino group and a substituted phenoxy moiety. The precise arrangement of these groups dictates its chemical reactivity and potential biological activity.

Molecular Structure and Formula

The chemical name itself provides the blueprint for its structure:

-

Methyl benzoate: A benzene ring with a methyl ester group (-COOCH₃).

-

2-amino: An amino group (-NH₂) is located at the second position of the benzoate ring, ortho to the methyl ester.

-

5-(4-bromo-3-fluorophenoxy): A phenoxy ether linkage (-O-) is at the fifth position. The attached phenyl ring is substituted with a bromine atom at its fourth position and a fluorine atom at its third position.

Based on this structure, the molecular formula is determined to be C₁₄H₁₁BrFNO₃ .

Physicochemical Properties

A summary of the key quantitative data for this molecule is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁BrFNO₃ | Calculated |

| Molecular Weight | 340.15 g/mol | Calculated |

| Exact Mass | 338.9906 Da | Calculated |

These values are fundamental for any experimental work, from reaction stoichiometry to analytical characterization.

Caption: 2D structure of this compound.

Synthesis and Methodologies

Proposed Retrosynthetic Analysis

A logical approach to synthesizing the target molecule involves disconnecting the ether linkage, which is a common strategy for diaryl ethers.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a hypothetical pathway and would require optimization in a laboratory setting.

-

Esterification of 2-Amino-5-hydroxybenzoic acid:

-

To a solution of 2-amino-5-hydroxybenzoic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.

-

Neutralize the reaction mixture, and extract the product, Methyl 2-amino-5-hydroxybenzoate, with an organic solvent.

-

Purify the product by column chromatography.

-

-

Nucleophilic Aromatic Substitution (Ullmann Condensation):

-

In a reaction vessel, combine Methyl 2-amino-5-hydroxybenzoate, 1-bromo-2-fluoro-4-halobenzene (e.g., 1,4-dibromo-2-fluorobenzene), a copper catalyst (e.g., CuI), a ligand (e.g., a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling point solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a high temperature (e.g., 120-150 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

The crude product would then be purified by column chromatography to yield the final product, this compound.

-

Potential Applications in Research and Development

The structural motifs present in this compound suggest its potential utility as a building block in medicinal chemistry and materials science. Many related bromo- and fluoro-substituted aromatic compounds are key intermediates in the synthesis of pharmaceuticals.[1][2]

Role as a Kinase Inhibitor Scaffold

The development of small molecule kinase inhibitors is a major focus in drug discovery, particularly for cancer and inflammatory diseases.[3] The incorporation of halogen and trifluoromethyl groups can enhance potency and improve pharmacokinetic properties.[3] The subject molecule, with its bromine and fluorine substituents, could serve as a valuable starting material for synthesizing novel kinase inhibitors.[3]

Intermediate in Pharmaceutical Synthesis

Substituted aminobenzoates are widely used as intermediates in the synthesis of more complex molecules. For example, similar compounds are used in the preparation of Tazemetostat, a cancer therapeutic.[1] The amino and ester functionalities provide reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening.

Applications in Materials Science

The unique combination of functional groups could also be of interest in materials science. For instance, related compounds can be incorporated into polymer formulations to enhance thermal stability and mechanical properties for use in electronics and coatings.[4]

Conclusion

This compound is a compound with a well-defined molecular structure and calculable properties. While direct experimental data is sparse, its synthesis is achievable through established chemical reactions. Its structural features, particularly the halogen substituents and reactive amino and ester groups, make it a promising candidate for further investigation as a key intermediate in the development of novel pharmaceuticals and advanced materials. The protocols and applications discussed herein are based on established principles and data from analogous compounds, providing a solid foundation for future research endeavors.

References

- This guide was compiled based on fundamental chemical principles and by drawing analogies from publicly available data on structurally related compounds.

Sources

Technical Guide: Amino-Benzoate Building Blocks for Heterocyclic Synthesis

Executive Summary

This technical guide analyzes the strategic utility of amino-benzoate derivatives—specifically ortho- (anthranilates) and para- (PABA derivatives) isomers—as foundational building blocks in the synthesis of nitrogenous heterocycles. We examine the divergent mechanistic pathways that allow these singular scaffolds to access distinct chemical spaces: quinazolines and benzodiazepines from the ortho-isomer, and quinolines from the para-isomer. The guide provides validated experimental protocols, mechanistic visualizations, and critical process parameters for optimizing yield and purity in drug discovery workflows.

Strategic Utility of Amino-Benzoate Scaffolds[1]

Amino-benzoates are "privileged structures" in medicinal chemistry due to their bifunctionality. The coexistence of a nucleophilic aniline amine and an electrophilic ester (or acid) moiety on the same aromatic core facilitates rapid cyclization.

Regiochemistry Dictates Topology

The position of the amino group relative to the ester is the primary determinant of the resulting heterocyclic core.

| Building Block | Regiochemistry | Primary Cyclization Mode | Target Heterocycle Class | Key FDA-Approved Examples |

| Methyl Anthranilate | Ortho (1,2) | [4+2] Cyclocondensation | Quinazolines, Benzodiazepines | Gefitinib, Erlotinib |

| Ethyl 4-Aminobenzoate | Para (1,4) | [3+3] Cyclization (Gould-Jacobs) | Quinolines, Naphthyridines | Ciprofloxacin (precursor), Chloroquine |

| 3-Aminobenzoates | Meta (1,3) | Cross-coupling / Amidation | Phenanthridinones | Olaparib (analogues) |

The Divergent Synthesis Map

The following diagram illustrates how a single modification in the starting amino-benzoate directs the synthesis toward completely different pharmacophores.

Deep Dive: The Gould-Jacobs Reaction (Para-Pathway)

The Gould-Jacobs reaction is the industry-standard method for converting para-amino benzoates (and anilines generally) into the quinoline scaffold. This pathway is critical for synthesizing 4-oxoquinoline-3-carboxylic acid derivatives, which are precursors to fluoroquinolone antibiotics.

Mechanistic Logic

The reaction proceeds in three distinct thermodynamic stages:

-

Condensation: The aniline nitrogen attacks the electrophilic ethoxy group of diethyl ethoxymethylenemalonate (EMME). This is an addition-elimination reaction.

-

Cyclization: Thermal cyclization (often requiring high temperatures, >250°C) closes the ring via electrophilic aromatic substitution on the benzene ring.

-

Tautomerization: The resulting enol tautomerizes to the stable 4-quinolone form.

Mechanistic Flowchart

Validated Experimental Protocol

Protocol: Synthesis of Ethyl 4-hydroxy-6-ethoxycarbonylquinoline-3-carboxylate

Objective: To synthesize a functionalized quinoline core from Ethyl 4-aminobenzoate using a modified Gould-Jacobs protocol.

Reagents:

-

Ethyl 4-aminobenzoate (Benzocaine): 16.5 g (100 mmol)

-

Diethyl ethoxymethylenemalonate (EMME): 21.6 g (100 mmol)

-

Diphenyl ether (Dowtherm A): 50 mL (Solvent for cyclization)

-

Petroleum ether / Ethanol (for purification)

Step 1: Condensation (Formation of the Enamine)

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reaction: Add Ethyl 4-aminobenzoate (16.5 g) and EMME (21.6 g). No solvent is required for this step (neat reaction).

-

Process: Heat the mixture to 110–120°C for 2 hours.

-

Causality Check: The reaction releases ethanol.[1] The temperature must be sufficient to drive off ethanol to push the equilibrium forward (Le Chatelier's principle), but below the cyclization threshold to prevent premature tarring.

-

-

Validation: Monitor by TLC (SiO2, Ethyl Acetate/Hexane 1:1). The starting amine spot (lower Rf) should disappear, replaced by a highly UV-active enamine spot.

-

Isolation: Cool the mixture. The product often solidifies. Recrystallize from ethanol to yield the anilinomethylenemalonate intermediate.

-

Target Yield: >90% (approx. 30 g).

-

Step 2: Thermal Cyclization

-

Setup: Use a 500 mL 3-neck flask equipped with an internal thermometer, an air condenser (wide bore), and a heating mantle capable of reaching 300°C.

-

Solvent: Add 50 mL of Diphenyl ether. Heat the solvent to 250°C before adding the substrate.

-

Expert Insight: Adding the intermediate to already hot solvent ("dilution principle") minimizes intermolecular polymerization side-reactions, favoring the intramolecular cyclization.

-

-

Addition: Carefully add the intermediate from Step 1 in small portions to the refluxing solvent.

-

Safety Note: Rapid evolution of ethanol vapor will occur. Ensure the condenser is functioning.

-

-

Reaction: Maintain reflux (250–260°C) for 30–45 minutes.

-

Workup: Cool the solution to ~80°C. Add 50 mL of Ethanol slowly to the hot solution (prevents solidification of the diphenyl ether matrix).

-

Crystallization: Cool to room temperature, then to 0°C. The quinoline product will precipitate as a solid.

-

Filtration: Filter the solid and wash copiously with petroleum ether to remove residual diphenyl ether.

Self-Validating Quality Control (QC)

| Parameter | Acceptance Criterion | Troubleshooting |

| Appearance | Off-white to pale yellow powder | Dark brown/black indicates overheating or oxidation. |

| Melting Point | 275–280°C (dec) | Lower MP indicates residual diphenyl ether (wash with hexanes). |

| 1H NMR | Singlet at δ ~8.5-9.0 ppm (C2-H) | Absence of this peak implies failed cyclization. |

Ortho-Pathway: Quinazoline Synthesis

While the para-isomer yields quinolines, methyl 2-aminobenzoate (methyl anthranilate) is the precursor of choice for quinazolines.

Modern Oxidative Protocol (Metal-Free)

Recent advances utilize iodine-catalyzed oxidative cyclization rather than the harsh conditions of the classic Niementowski reaction.

-

Reaction: Methyl 2-aminobenzoate + Benzylamine + I2 (cat) + TBHP (oxidant).

-

Mechanism:

-

Advantage: Tolerates sensitive functional groups that would not survive the 250°C Gould-Jacobs conditions.

References

-

Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines". Journal of the American Chemical Society. 61 (10): 2890–2895. Link

-

Boojamra, C. G., et al. (1997).[6] "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality". Journal of Organic Chemistry. 62 (5): 1240–1256. Link

-

Organic Syntheses. (2002). "Ethyl 4-Aminobenzoate". Organic Syntheses, Coll.[7] Vol. 10, p.386. Link

-

Deshmukh, D. S.; Bhanage, B. M. (2018).[4] "Molecular Iodine Catalysed Benzylic sp3 C–H Bond Amination...". Synlett. 29: 979-985.[4] Link

-

Connors, R., et al. (2003). "The reaction of anthranilic acid derivatives with dimethyl acetylenedicarboxylate". Tetrahedron. 59(35): 6941-6947. Link

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. openarchive.ki.se [openarchive.ki.se]

- 4. Quinazoline synthesis [organic-chemistry.org]

- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safe Handling of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Structural Hazard Assessment

Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate is a complex aromatic compound with several functional groups that inform its potential toxicological profile. A systematic evaluation of its structural components is crucial for anticipating its hazards.

-

2-Aminobenzoate Core: The aminobenzoate scaffold is a common feature in many pharmaceutical agents and laboratory reagents. While some aminobenzoic acids are relatively benign, others can be irritants or sensitizers.[1][2][3] The primary amino group can also be a site for metabolic activation, potentially leading to the formation of reactive intermediates.

-

Halogenated Phenoxy Moiety: The presence of bromine and fluorine on the phenoxy ring significantly influences the compound's properties. Halogenated aromatic compounds are known for their potential for environmental persistence and bioaccumulation.[4][5][6] Brominated flame retardants, a class of related compounds, have been associated with various health concerns, including endocrine disruption and potential carcinogenicity.[4][7] The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability and, in some cases, toxicity.

-

Ether Linkage: The phenoxy ether bond is generally stable but can be a site of metabolic cleavage. Metabolites of related phenoxybenzoic acids have been studied in the context of pyrethroid insecticide metabolism and may exhibit their own toxicological profiles.[8][9][10][11]

Based on this structural analysis, it is prudent to handle this compound as a compound of unknown toxicity with the potential for skin and eye irritation, sensitization, and possible long-term health effects associated with halogenated aromatic compounds.

Hazard Identification and Classification

While specific GHS classifications are unavailable, a presumptive hazard assessment based on related compounds is presented below.

| Hazard Class | Presumptive Classification | Rationale and Supporting Evidence |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Many substituted aminobenzoates exhibit moderate oral toxicity.[12] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Aromatic amines and halogenated phenols are frequently skin irritants.[13] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Similar compounds are known to cause significant eye irritation upon contact.[13] |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | Aromatic amines are a known class of skin sensitizers.[1][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or aerosols may irritate the respiratory tract.[3] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 (Toxic to aquatic life with long-lasting effects) | Halogenated aromatic compounds often exhibit environmental persistence and toxicity.[14] |

Safe Handling and Storage

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls

-

Ventilation: All manipulations of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3] For solutions, a well-ventilated laboratory is the minimum requirement, with a fume hood being preferable for larger quantities or when aerosols may be generated.

-

Containment: Use of a glove box or other closed system is recommended for handling larger quantities of the solid material to minimize the risk of dust dispersion.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.[15][16][17]

| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |

| Hand Protection | Nitrile gloves (ensure appropriate thickness and check for breakthrough times). | Double gloving with nitrile gloves. |

| Eye Protection | Safety glasses with side shields. | Chemical splash goggles or a face shield.[18] |

| Respiratory Protection | Not generally required for small quantities handled in a fume hood. | An N95 dust mask may be considered for weighing large amounts of powder, even within a fume hood. For spill cleanup or in case of ventilation failure, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[18][19] |

| Body Protection | Standard laboratory coat. | A disposable gown with tight-fitting cuffs. |

*Higher risk operations include handling large quantities, generating dust or aerosols, and prolonged handling times.

Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from strong oxidizing agents, acids, and bases.[1]

-

Segregate from incompatible materials.

Experimental Workflow and Protocols

A standardized workflow for handling this compound will minimize the risk of exposure and contamination.

Sources

- 1. fishersci.com [fishersci.com]

- 2. westliberty.edu [westliberty.edu]

- 3. agscientific.com [agscientific.com]

- 4. sunstreamglobal.com [sunstreamglobal.com]

- 5. All news - ECHA [echa.europa.eu]

- 6. useforesight.io [useforesight.io]

- 7. researchgate.net [researchgate.net]

- 8. Association of 3-Phenoxybenzoic Acid Exposure during Pregnancy with Maternal Outcomes and Newborn Anthropometric Measures: Results from the IoMum Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 15. epa.gov [epa.gov]

- 16. blog.gooddayswork.ag [blog.gooddayswork.ag]

- 17. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 18. americanchemistry.com [americanchemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of Quinazoline Kinase Inhibitors from Amino-Benzoate Precursors

Executive Summary

The 4-anilinoquinazoline scaffold represents the pharmacophore backbone for a generation of blockbuster tyrosine kinase inhibitors (TKIs), including Gefitinib (Iressa) , Erlotinib (Tarceva) , and Lapatinib (Tykerb) . While early industrial routes often relied on linear synthesis starting from simple quinazolinones, modern process chemistry favors a convergent approach starting from functionalized 2-aminobenzoate esters .

This guide details a robust, scalable protocol for converting 2-aminobenzoates into high-purity quinazoline inhibitors. We focus on the "Formamidine Acetate" cyclization route, which offers superior yields and operational simplicity compared to traditional Niementowski conditions (formamide/high heat).

Strategic Analysis: Linear vs. Convergent Synthesis

Before beginning the protocol, it is critical to select the correct starting strategy.

-

Linear Strategy (Traditional): Builds the quinazoline core first (e.g., from anthranilic acid), then attempts to functionalize the C6/C7 positions.

-

Drawback: Requires harsh demethylation conditions (e.g., Methanesulfonic acid/L-methionine) to expose phenols for side-chain attachment, often leading to impurities.

-

-

Convergent Strategy (Recommended): Fully functionalizes the benzene ring before cyclization. The starting material is a 2-amino-4,5-disubstituted benzoate .[1]

Visual Workflow: Convergent Synthesis Pathway

Caption: The convergent workflow prioritizes early functionalization, ensuring the delicate quinazoline ring formation is the penultimate step before final assembly.

Detailed Experimental Protocols

Pre-requisite: Starting Material Selection

For this protocol, we assume the use of Methyl 2-amino-4,5-dimethoxybenzoate (for generic quinazoline cores) or Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate (for Gefitinib synthesis).

Protocol A: Cyclization to Quinazolin-4(3H)-one

Objective: Close the pyrimidine ring using formamidine acetate. This reagent acts as a "one-carbon" donor and is superior to formamide due to milder conditions and cleaner profiles.

Materials:

-

Methyl 2-amino-benzoate precursor (1.0 equiv)

-

Formamidine Acetate (1.5 equiv)

-

Solvent: 2-Methoxyethanol (preferred) or n-Butanol.

-

Temperature: 120–125 °C (Reflux).

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the amino-benzoate (e.g., 50 g) in 2-Methoxyethanol (5-7 volumes).

-

Add Reagent: Add Formamidine Acetate (1.5 equiv) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 125 °C).

-

Observation: The reaction typically turns from a clear solution to a thick suspension as the quinazolinone product precipitates.

-

-

Monitor: Check via TLC (9:1 DCM:MeOH) or HPLC after 4–6 hours.

-

Workup:

Expected Yield: 85–92%. Key Insight: The precipitation drives the equilibrium forward, making this a self-purifying step.

Protocol B: Chlorination (Activation)

Objective: Convert the inert quinazolinone carbonyl into a reactive 4-chloro species using Phosphorus Oxychloride (POCl3).[9]

Materials:

-

Quinazolin-4(3H)-one intermediate (1.0 equiv)

-

POCl3 (5.0–8.0 equiv) – Acts as solvent and reagent.

-

Catalyst: Triethylamine (Et3N) or DIPEA (1.0 equiv) – Crucial for suppressing side reactions.

Procedure:

-

Setup: Use a dry flask under inert atmosphere (N2/Ar). Moisture initiates violent decomposition of POCl3.

-

Addition: Suspend the quinazolinone in POCl3.

-

Catalyst: Add Et3N dropwise. Caution: Exothermic.

-

Mechanistic Note: The base facilitates the formation of the phosphorodichloridate intermediate, preventing the formation of "pseudodimers" (linked quinazoline species) which occur at lower temperatures without base.

-

-

Reaction: Heat to reflux (105 °C) for 3–5 hours. The suspension will dissolve into a clear yellow/orange solution.

-

Quench (Critical Safety Step):

-

Remove excess POCl3 via rotary evaporation (use a caustic trap).

-

Dissolve the residue in DCM or Toluene.

-

Pour the organic solution slowly into a stirred mixture of ice/saturated NaHCO3. Never add water to the POCl3 residue directly.

-

-

Isolation: Separate the organic layer, dry over MgSO4, and concentrate.

-

Storage: The 4-chloroquinazoline is hydrolytically unstable. Store under N2 in the freezer or use immediately.

-

Protocol C: SNAr Coupling (Final Assembly)

Objective: Displacement of the chloride by a substituted aniline (e.g., 3-chloro-4-fluoroaniline).

Materials:

-

4-Chloroquinazoline intermediate (1.0 equiv)[9]

-

Substituted Aniline (1.1 equiv)

-

Solvent: Isopropanol (IPA) or Acetonitrile.

-

Base: None (if isolating HCl salt) or K2CO3 (if isolating free base).

Procedure:

-

Dissolution: Dissolve the 4-chloroquinazoline in IPA (10 volumes).

-

Addition: Add the aniline (1.1 equiv).

-

Reflux: Heat to 80 °C for 2–4 hours.

-

Precipitation: The product often precipitates as the Hydrochloride (HCl) salt directly from the hot solution.

-

Filtration: Cool to room temperature, filter the solid.

-

Purification (Optional): If the free base is required:

-

Suspend the salt in water/methanol.

-

Adjust pH to 8–9 with aqueous NaOH or NH4OH.

-

Filter the liberated free base, wash with water, and dry.[8]

-

Expected Yield: 75–85%.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Expert Solution |

| Low Yield in Cyclization | Incomplete ring closure due to water accumulation. | Use Formamidine Acetate instead of Formamide. If using Formamide, add Ammonium Formate and distill off water/ammonia.[1] |

| "Dimer" Impurity in Chlorination | Formation of O-phosphorylated dimer at low temp. | Ensure Base (Et3N) is present before heating. Heat rapidly to reflux to bypass the dimerization kinetic window. |

| Hydrolysis of Chloro-intermediate | Moisture ingress during workup or storage. | Use Toluene for workup (azetropic drying). Store intermediate in a desiccator. Proceed to Step 3 immediately. |

| Regio-isomers in Precursor | Poor selectivity during nitration of benzoate. | Control temperature strictly at 0–5 °C during nitration. Recrystallize the nitro-intermediate from EtOH before reduction. |

Mechanistic Insight: Formamidine Cyclization

Understanding the mechanism allows for better troubleshooting. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the formamidine carbon, followed by transamination and intramolecular cyclization.

Caption: Step-wise mechanism of the Niementowski-variant cyclization using formamidine acetate.

References

-

Synthesis of Gefitinib (Convergent Route)

- Liu, Z., et al. (2007).

-

POCl3 Chlorination Optimization

-

Mao, H., et al. (2011). "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, 76(6), 1653–1661.[8]

-

-

Synthesis of Erlotinib (Process Chemistry)

- Knesl, P. (2000). "Process for the manufacture of quinazoline derivatives.

-

Niementowski Reaction Variants

- Alexandre, F. R., et al. (2003). "Microwave-assisted Niementowski synthesis of quinazoline derivatives." Tetrahedron Letters, 44(24), 4455-4458.

-

General Quinazoline Reviews

- Khan, I., et al. (2014). "Quinazoline derivatives: Synthesis and bio-active evaluation." Bioorganic & Medicinal Chemistry, 22(13), 3405-3414.

Sources

- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of 6-(4-Bromo-3-fluorophenoxy)quinazolin-4(3H)-one via Cyclization of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

Introduction: The Significance of the Quinazolinone Scaffold

The quinazolinone framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] Derivatives of quinazolinone have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The synthesis of novel quinazolinone derivatives is therefore of paramount importance for the discovery of new therapeutic agents.

This application note provides a detailed protocol for the synthesis of 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one, a potentially valuable intermediate for drug discovery, through the cyclization of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate. The described method is a modification of the well-established Niementowski quinazolinone synthesis, which utilizes formamide as a source of the additional carbon and nitrogen atoms required for the formation of the pyrimidine ring.[3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible method for accessing this important heterocyclic scaffold.

Chemical Principles and Mechanism

The cyclization of this compound with formamide proceeds through a two-step sequence. The initial step involves the formation of an N-formyl intermediate via the reaction of the primary amino group of the anthranilate with formamide at elevated temperatures. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the ester carbonyl group, leading to the formation of the quinazolinone ring system upon elimination of methanol.

The use of an excess of formamide is crucial as it serves as both a reactant and a high-boiling solvent, facilitating the reaction at the required temperature.[3] The reaction can be performed using either conventional heating or microwave irradiation, with the latter often providing a significant reduction in reaction time.[3][4]

Caption: Reaction mechanism for the cyclization of this compound.

Experimental Protocol

This protocol details the synthesis of 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one from this compound using conventional heating.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| This compound | N/A | 358.15 | 1.0 g | Starting material |

| Formamide | 75-12-7 | 45.04 | 10 mL | Reagent and solvent; use high purity grade |

| Ethanol | 64-17-5 | 46.07 | 20 mL | For recrystallization |

| Deionized Water | 7732-18-5 | 18.02 | 50 mL | For washing |

Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 g).

-

Addition of Formamide: Add formamide (10 mL) to the flask.

-

Heating: Heat the reaction mixture in an oil bath at 150-160 °C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Reaction Time: Maintain the temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature. A solid precipitate should form.

-

Isolation of Crude Product: Add deionized water (20 mL) to the flask and stir for 15 minutes. Collect the solid product by vacuum filtration and wash with additional deionized water (2 x 15 mL).

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the pure 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one.

Caption: Experimental workflow for the synthesis of 6-(4-Bromo-3-fluorophenoxy)quinazolin-4(3H)-one.

Expected Results and Characterization

The final product, 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one, is expected to be a solid. The yield and purity will depend on the reaction conditions and the efficiency of the purification. The structure of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Troubleshooting

-

Low Yield: If the yield is low, ensure that the reaction has gone to completion by extending the reaction time or slightly increasing the temperature. The purity of the starting materials and reagents is also critical.

-

Incomplete Reaction: If the starting material is still present after the recommended reaction time, consider using a higher temperature (up to 180 °C) or employing microwave-assisted synthesis for a more efficient reaction.[3]

-

Purification Issues: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be employed as an alternative purification method.

Safety Precautions

-

Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a well-ventilated fume hood.

-

The reaction should be conducted in a fume hood due to the high temperatures and the potential for vapor release.

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

This application note provides a comprehensive and practical protocol for the synthesis of 6-(4-bromo-3-fluorophenoxy)quinazolin-4(3H)-one. The described method is based on the reliable Niementowski reaction and offers a straightforward route to this valuable heterocyclic compound. By following this protocol, researchers can efficiently synthesize this and other substituted quinazolinones for further investigation in drug discovery and materials science.

References

-

Zare, A., et al. (2010). Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. Taylor & Francis Online. Available at: [Link]

- Aswar, A., et al. (2021). A Simple and Convenient Synthesis of 2, 3-dihydroquinazolin-4(1H)-one Derivatives using MgFe2O4@SiO2-SO3H Catalyst.

-

An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. Available at: [Link]

- Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)

-

Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Available at: [Link]

-

Synthesis of 2,3-dihydroquinazolinones. Organic Chemistry Portal. Available at: [Link]

- A Review on 4(3H)-quinazolinone synthesis.

- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.

-

Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. PMC. Available at: [Link]

-

Pawar, P. Y., & Waghmare, S. M. (2020). SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF QUINAZOLINONE DERIVATIVES. ResearchGate. Available at: [Link]

-

Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]

-

Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journals. Available at: [Link]

- Synthesis of quinazolin-4-one and its application in some areas of bioengineering. BIO Web of Conferences.

-

Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate. Available at: [Link]

-

Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. Available at: [Link]

-

Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. RSC Publishing. Available at: [Link]

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

-

The anthranilic acid (4) was heated with formamide (5) in... ResearchGate. Available at: [Link]

-

Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC. Available at: [Link]

- Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility. University of Glasgow.

-

Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. PubMed. Available at: [Link]

-

Methyl 2-amino-5-bromo-3-methylbenzoate. PubChem. Available at: [Link]

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. Available at: [Link]

- Supporting Inform

- Process For Preparation Of Alkyl 3 Amino 5 Bromo 2 Methyl Benzo

-

Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. PMC. Available at: [Link]

- Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. University of Glasgow Theses.

- Methyl 4-Amino-3-Fluoro-5-Nitro-2-(Phenylamino)

-

Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. PubMed. Available at: [Link]

-

Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate

This Application Note and Protocol is designed for researchers and process chemists working with Methyl 2-amino-5-(4-bromo-3-fluorophenoxy)benzoate , a specialized intermediate often utilized in the synthesis of kinase inhibitors and HIF-2

Introduction & Strategic Significance

This compound (referred to herein as Compound 1 ) represents a "privileged scaffold" in modern drug discovery. It combines an anthranilate core (common in kinase inhibitors) with a halogenated diaryl ether.

The primary synthetic utility of Compound 1 lies in the Suzuki-Miyaura Cross-Coupling of the aryl bromide moiety. Successfully coupling this bromide allows for the extension of the hydrophobic tail, a critical region for occupying deep hydrophobic pockets in protein targets (e.g., the allosteric pocket of HIF-2

Key Chemoselectivity Challenges

-

Free Aniline Interference: The C2-amino group (

) is a Lewis base that can competitively coordinate to the Palladium (Pd) center, potentially poisoning the catalyst or promoting off-cycle resting states. -

Ester Stability: The methyl ester is susceptible to hydrolysis under harsh basic conditions (e.g.,

or -

Ortho-Fluorine Effect: The fluorine atom at the 3-position (ortho to bromine) exerts a strong inductive effect (

), facilitating oxidative addition but potentially destabilizing the trans-metalation step due to steric crowding.

Retrosynthetic Strategy & Mechanism

The Suzuki coupling transforms the aryl bromide into a biaryl system. The mechanism proceeds through the standard catalytic cycle, but ligand selection is critical to prevent amine binding.

Mechanistic Pathway (Graphviz)

Caption: Catalytic cycle emphasizing the oxidative addition of the electron-deficient aryl bromide and the critical role of base activation.

Critical Reaction Parameters

To ensure high yields (>85%) and purity, the following parameters have been optimized for this specific scaffold.

| Parameter | Recommended Choice | Rationale |

| Catalyst | Pd(dppf)Cl | The bidentate ferrocenyl ligand prevents the free aniline from displacing the ligand, maintaining catalytic activity. |

| Alternative | XPhos Pd G2 | Use for sterically hindered boronic acids; the bulky phosphine promotes reductive elimination. |

| Base | K | Carbonates are mild enough to preserve the methyl ester while sufficiently basic to activate the boronic acid. |

| Solvent | 1,4-Dioxane / Water (4:1) | The aqueous component is essential for dissolving the inorganic base; dioxane solubilizes the hydrophobic diaryl ether. |

| Temp | 80°C - 90°C | Sufficient energy for cross-coupling without thermally degrading the amino-ester core. |

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2-amino-5-(4-(hetero)aryl-3-fluorophenoxy)benzoate.

Materials Required[1][2][3][4][5][6][7]

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl

), complex with dichloromethane (3-5 mol%) -

Base: Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane (degassed) and Distilled Water

Step-by-Step Procedure

Phase 1: Reaction Setup (Inert Atmosphere)

-

Preparation: Oven-dry a 2-neck round-bottom flask or a microwave vial. Equip with a magnetic stir bar.[1]

-

Charging Solids: Add Compound 1 (1.0 equiv), the Boronic Acid (1.2 equiv), and K

CO-

Note: If the boronic acid is prone to protodeboronation (e.g., 2-pyridyl), increase equivalents to 1.5.

-

-

Catalyst Addition: Add Pd(dppf)Cl

(0.05 equiv) last to minimize air exposure time. -

Solvent Addition: Seal the vessel with a septum. Evacuate and backfill with Nitrogen (

) or Argon three times. Syringe in 1,4-Dioxane and Water (ratio 4:1) ensuring a concentration of ~0.1 M relative to Compound 1.-

Critical: Solvents must be degassed (sparged with inert gas for 15 mins) prior to addition to prevent Pd oxidation.

-

Phase 2: Reaction & Monitoring

-

Heating: Place the vessel in a pre-heated oil bath at 85°C . Stir vigorously (>800 RPM).

-

Monitoring: Monitor by LC-MS or TLC after 2 hours.

-

TLC Eluent: Hexanes/Ethyl Acetate (3:1). The product will typically be more polar (lower

) than the starting bromide if a heteroaryl group is added. -

Endpoint: Reaction is usually complete within 4–6 hours.

-

Phase 3: Workup & Purification

-

Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.

-

Phase Separation: Separate the layers. Extract the aqueous layer twice with EtOAc.

-

Scavenging: Wash the combined organics with Brine .

-

Purification Tip: If the product is colored (dark brown), treat the organic phase with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual Palladium.

-

-

Drying: Dry over anhydrous Na

SO -

Isolation: Purify via Flash Column Chromatography (SiO

).-

Gradient: 0%

40% EtOAc in Hexanes.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning by free amine. | Switch to XPhos Pd G2 or SPhos Pd G2 (Buchwald precatalysts) which are more robust against amine coordination. |

| Debromination (Ar-H) | Protodehalogenation. | Use anhydrous conditions (Toluene/Dioxane) with CsF or K |

| Ester Hydrolysis | Base too strong / Temp too high. | Lower temperature to 70°C; switch base to NaHCO |

| Homo-coupling of Boronic Acid | Oxidation of boronic acid. | Ensure rigorous degassing of solvents; reduce excess boronic acid. |

Workflow Diagram (Graphviz)

Caption: Operational workflow for the Suzuki coupling of Compound 1.

Safety & Handling

-

Palladium Compounds: Potential sensitizers. Handle in a fume hood.

-

Aryl Halides/Amines: Treat as potential irritants and toxic agents. Wear appropriate PPE (Gloves, Goggles, Lab Coat).

-

Waste Disposal: Aqueous waste containing Palladium must be segregated into heavy metal waste streams.

References

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Welireg (Belzutifan) Prescribing Information. (Contextual reference for diaryl ether scaffolds in HIF-2

inhibitors). Merck & Co., Inc.Link

Sources

Procedure for hydrolysis of methyl ester to benzoic acid derivatives

An In-Depth Guide to the Hydrolysis of Methyl Esters for the Synthesis of Benzoic Acid Derivatives

Abstract

The hydrolysis of methyl esters to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly vital in medicinal chemistry and drug development. This process allows for the deprotection of a carboxyl group or the conversion of an ester intermediate into a final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and procedures for converting methyl esters into benzoic acid derivatives. We will delve into the mechanistic underpinnings of both base-catalyzed (saponification) and acid-catalyzed hydrolysis, offer detailed, field-proven protocols, and discuss critical experimental parameters that ensure high-yield, high-purity outcomes.

Foundational Principles: The Chemistry of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either an acid or a base.[2] While both methods are effective, the choice between them is dictated by the substrate's stability, desired reaction kinetics, and overall synthetic strategy.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, widely known as saponification, is the most common and often preferred method for cleaving esters.[3] The reaction is promoted by a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH).[4]

The key advantage of saponification is its irreversibility . The reaction proceeds through a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[5] This intermediate then collapses, expelling an alkoxide (e.g., methoxide) as the leaving group to form the carboxylic acid.[5] In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form a highly stable carboxylate salt.[6] This final acid-base step is essentially irreversible and drives the entire reaction to completion.[7][8]

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[2][6] The reaction is typically performed by heating the ester in an excess of water with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9][10]

The mechanism involves the initial protonation of the ester's carbonyl oxygen by the acid catalyst.[11] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule.[1] Following the attack, a series of proton transfers occurs, culminating in the elimination of an alcohol molecule and regeneration of the acid catalyst.[3][11]

Unlike saponification, acid-catalyzed hydrolysis is a reversible equilibrium process.[8][9] To drive the reaction toward the formation of the carboxylic acid and alcohol products, Le Châtelier's principle is applied by using a large excess of water.[4][9]

Experimental Design and Optimization

The success of ester hydrolysis hinges on the careful selection of reagents, solvents, and reaction conditions.

-

Choice of Base/Acid : For saponification, NaOH and KOH are cost-effective and widely used. Lithium hydroxide (LiOH) is often employed for substrates that are sensitive to harsher conditions or prone to side reactions like epimerization, as it can be effective at lower temperatures.[12][13] For acid catalysis, dilute H₂SO₄ or HCl are standard choices.[14]

-

Solvent System : Many methyl benzoate derivatives have poor solubility in water. Therefore, co-solvents are necessary to create a homogeneous reaction mixture. For saponification, mixtures of water with tetrahydrofuran (THF), methanol, or ethanol are common.[4] The use of an alcoholic solvent corresponding to the ester's alcohol portion (e.g., methanol for a methyl ester) can prevent transesterification.

-

Temperature and Reaction Time : Most hydrolysis reactions require heating to proceed at a practical rate.[15] Heating under reflux (typically between 50-100 °C) is a standard technique that accelerates the reaction without loss of solvent.[10][16] Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine completion.

-

Safety Precautions : Strong acids and bases are corrosive and can cause severe burns.[17] Many organic solvents are flammable and volatile. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

Detailed Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of Methyl Benzoate

This protocol describes a standard procedure for the saponification of methyl benzoate to benzoic acid.

Materials:

-

Methyl benzoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH·H₂O)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (HCl), concentrated or 10% solution

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Büchner funnel and filter flask

-

Filter paper

-

pH paper

Procedure:

-

Reaction Setup : In a 100 mL round-bottom flask, dissolve methyl benzoate (e.g., 5.0 g, 36.7 mmol) in a suitable solvent mixture, such as 25 mL of methanol and 15 mL of water.[4][19]

-

Addition of Base : Add 2.0 equivalents of NaOH (2.94 g, 73.5 mmol) or LiOH·H₂O (3.1 g, 73.5 mmol) to the flask.[19][20] Add a magnetic stir bar.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or water bath (approx. 80-90 °C).[15][19] Continue heating for 1-3 hours. The reaction is typically complete when the oily ester layer disappears, and the solution becomes homogeneous. Monitor the reaction by TLC if necessary.

-

Cooling and Solvent Removal : Once the reaction is complete, allow the mixture to cool to room temperature. If methanol or THF was used, it is advisable to remove the bulk of the organic solvent using a rotary evaporator.

-

Acidification (Work-up) : Transfer the aqueous residue to a 250 mL beaker, rinsing the flask with a small amount of water. Place the beaker in an ice bath to cool. Slowly and with stirring, add concentrated or 10% HCl dropwise to the solution.[19][21] Benzoic acid will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (pH 1-2), as verified with pH paper.[19]

-

Isolation : Collect the precipitated benzoic acid by vacuum filtration using a Büchner funnel.[19]

-

Washing : Wash the collected solid on the filter with several portions of ice-cold deionized water to remove any inorganic salts.[22]

-

Drying : Press the crystals dry on the funnel and then transfer them to a watch glass to air-dry or dry in a vacuum oven at a low temperature. Record the final mass and calculate the yield.

Protocol 2: Purification by Recrystallization

The crude benzoic acid can be purified to high quality via recrystallization.

Procedure:

-

Dissolution : Transfer the crude benzoic acid to an Erlenmeyer flask. Add a minimal amount of hot deionized water and heat the mixture on a hot plate until the solid completely dissolves.[23][24] Benzoic acid is significantly more soluble in hot water than in cold water.[22]

-

Cooling and Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[24]

-

Isolation and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.[22] The purity can be confirmed by measuring the melting point (pure benzoic acid: 122.4 °C).

General Experimental Workflow

Caption: Flowchart of the complete hydrolysis and purification process.

Data Summary

The choice of base and solvent can influence reaction conditions. The following table provides a summary of typical conditions reported in the literature.

| Substrate Example | Base (Equivalents) | Solvent System | Temperature | Time | Typical Yield | Reference |

| Methyl Benzoate | NaOH (2.0) | H₂O/MeOH | Reflux | 1 hr | 96% | [25] |

| Methyl Benzoate | LiOH (10.0) | THF/H₂O | Room Temp. | Completion (TLC) | 88% | [26] |

| Methyl Benzoate | KOH (2.0) | Methanol | Reflux | 30-45 min | Not specified | [19] |

| Hindered Esters | KOH (2% aq. soln) | H₂O | 200-300 °C | 30 min | Quantitative | [27] |

| Complex Substrates | LiOH (1.0-3.0) | THF/MeOH/H₂O | Room Temp. | Varies | High |

Conclusion

The hydrolysis of methyl esters to benzoic acid derivatives is a robust and fundamental transformation. Base-catalyzed saponification is generally the method of choice due to its irreversible nature, which consistently leads to high yields. A properly executed procedure, including careful selection of reagents, controlled reaction conditions, and a thorough work-up and purification sequence, will reliably produce high-purity benzoic acid derivatives suitable for the demanding applications in research and pharmaceutical development.

References

-

Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

-

Study.com. Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Available at: [Link]

-

Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available at: [Link]

-

UCLA Chemistry. 12BL Experiment 5: Ester Hydrolysis. Available at: [Link]

-

Quora. (2015, April 13). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Available at: [Link]

-

J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Available at: [Link]

-

Pearson+. (2024, July 21). Explain why we speak of acidic hydrolysis of an ester as acid-cat... Available at: [Link]

-

Slideshare. acid base catalysed Ester hydrolysis. Available at: [Link]

-

The Synthetic Organic Chemistry Site. Ester to Acid - Common Conditions. Available at: [Link]

-

Chemguide. hydrolysing esters. Available at: [Link]

-

A Level Chemistry Revision Notes. (2026, February 24). Ester Hydrolysis. Available at: [Link]

- Google Patents. US1686913A - Purification of benzoic acid and its derivatives.

-

Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Available at: [Link]

-

Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Available at: [Link]

-

BYJU'S. (2022, March 29). Ester Hydrolysis with H₂SO₄. Available at: [Link]

-

Hopax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

-

YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

-

PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions. Available at: [Link]

-

Fiveable. (2025, August 15). Ester Hydrolysis Definition. Available at: [Link]

-

Slideshare. Experiment 4 purification - recrystallization of benzoic acid. Available at: [Link]

-

Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Available at: [Link]

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Available at: [Link]

-

ResearchGate. Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... Available at: [Link]

-

SmartLabs. Esterification. Available at: [Link]

-

E-learning. Pw 2 ملف. Available at: [Link]

-

Angelo State University. Recrystallization of Benzoic Acid. Available at: [Link]

-

Scribd. Base Mediated Ester Hydrolysis. Available at: [Link]

-

Chegg.com. (2022, August 4). Solved 2.1.2.4. Synthesis of benzoic acid by basic.... Available at: [Link]

-

Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]

-

Reddit. (2025, July 21). Why are my ester hydrolysis not working : r/Chempros. Available at: [Link]

-

ResearchGate. (PDF) Rapid preparation of fatty acid methyl esters. Available at: [Link]

-

R Discovery. (1971, December 1). Alcoholysis, saponification and the preparation of fatty acid methyl esters. Available at: [Link]

-

Knovel. 6.3 Methyl Esters and Derivatives. Available at: [Link]

-

Erbil Polytechnic University. PRODUCTION OF METHYL BENZOATE. Available at: [Link]

-

Indiana University. Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]

-

Chemistry Stack Exchange. (2019, May 6). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Available at: [Link]

-

Filo. (2025, March 20). Name two safety measures necessary for the preparation of an ester. Available at: [Link]

-

RSC Publishing. Hydrolysis and saponification of methyl benzoates. Available at: [Link]

- Google Patents. RU2155184C1 - Method of preparing benzoic acid.

-

University of California, Irvine. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available at: [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Available at: [Link]

-

GitHub Pages. Investigations Folio: Organic Preparation – Ester Hydrolysis. Available at: [Link]

-

YouTube. (2025, January 11). Saponification Reaction of Esters. Available at: [Link]

-

Scribd. Saponification | PDF | Acid | Solvent. Available at: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. quora.com [quora.com]

- 8. savemyexams.com [savemyexams.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sciforum.net [sciforum.net]

- 13. reddit.com [reddit.com]

- 14. psiberg.com [psiberg.com]

- 15. chegg.com [chegg.com]

- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 17. smartlabs.co.za [smartlabs.co.za]

- 18. Name two safety measures necessary for the preparation of an ester | Filo [askfilo.com]

- 19. scribd.com [scribd.com]

- 20. www1.chem.umn.edu [www1.chem.umn.edu]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. westfield.ma.edu [westfield.ma.edu]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 25. RU2155184C1 - Method of preparing benzoic acid - Google Patents [patents.google.com]

- 26. Saponification-Typical procedures - operachem [operachem.com]

- 27. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Optimizing nucleophilic aromatic substitution for phenoxy ether synthesis

Abstract & Strategic Importance

Phenoxy ethers are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds in kinase inhibitors (e.g., Gefitinib, Erlotinib) and various agrochemicals. While the Buchwald-Hartwig cross-coupling offers a solution for unactivated substrates, Nucleophilic Aromatic Substitution (SNAr) remains the preferred industrial method for electron-deficient arenes due to its atom economy, absence of heavy metals, and lower cost.

However, SNAr is often plagued by harsh conditions, poor solubility of inorganic bases, and stubborn impurities. This guide moves beyond standard textbook definitions to provide an optimized, scalable framework for synthesizing phenoxy ethers, focusing on the "Cesium Effect," the counter-intuitive "Fluorine Advantage," and modern Green Chemistry solvent replacements.

Mechanistic Foundation: The "Fluorine Advantage"[1]

To optimize SNAr, one must exploit its rate-determining step (RDS). Unlike SN1 or SN2 reactions where bond breaking is often critical, the SNAr energy landscape is defined by the formation of the Meisenheimer Complex .

-

The Mechanism: The nucleophile (phenoxide) attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

-

The Element Effect: Contrary to SN2 trends (where I > Br > Cl > F), SNAr reactivity follows the order F >> Cl ≈ Br > I .[1][2][3]

-

Why? The highly electronegative Fluorine atom lowers the energy of the LUMO at the ipso-carbon, accelerating the nucleophilic attack (the RDS). The strength of the C-F bond is irrelevant because bond-breaking occurs in the fast, non-rate-limiting second step.[4]

-

Diagram 1: SNAr Mechanism & Energy Landscape

Caption: The SNAr reaction coordinate. Note that the formation of the Meisenheimer Complex is the Rate Determining Step (RDS), favored by highly electronegative leaving groups like Fluorine.

Critical Optimization Parameters

The "Cesium Effect"

While Potassium Carbonate (K2CO3) is standard, Cesium Carbonate (Cs2CO3) is superior for difficult couplings.

-

Solubility: Cs2CO3 is significantly more soluble in organic solvents (DMF, DMSO) than K2CO3.

-

The "Naked" Anion: The large ionic radius of Cesium (1.67 Å) creates a weak, "loose" ion pair with the phenoxide anion. This results in a "naked," highly reactive phenoxide nucleophile, whereas smaller cations (Li+, Na+, K+) form tighter ion pairs that shield the nucleophile [1].

Solvent Selection: Moving to Green Chemistry

Traditional dipolar aprotic solvents (DMF, NMP) are reprotoxic and difficult to remove.[5] Modern optimization favors Cyrene™ (Dihydrolevoglucosenone) or 2-MeTHF .

| Solvent | Polarity | Boiling Pt.[5][6] | Pros | Cons |

| DMF | High | 153°C | Standard benchmark. | Hepatotoxic; difficult workup (water miscible). |

| DMSO | High | 189°C | Excellent for SNAr rates. | High b.p.[5] makes removal difficult; oxidizer. |

| Cyrene™ | High | 227°C | Green/Bio-based. High polarity mimics NMP.[5] | Base sensitive (can polymerize if heated too long). |

| Acetonitrile | Med | 82°C | Easy removal. | Low b.p. limits reaction temp; poor solubility for inorganic bases. |

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) for Condition Optimization

Use this micro-scale protocol to rapidly identify the best Base/Solvent combination.

Materials:

-

96-well glass block or HPLC vial array.

-

Substrate: 4-Fluoronitrobenzene (Model electrophile).

-

Nucleophile: 4-Methoxyphenol.

-

Bases: K2CO3, Cs2CO3, DBU.

-

Solvents: MeCN, DMF, Cyrene.[5]

Steps:

-

Stock Solutions: Prepare 0.5 M solutions of Electrophile and Nucleophile in each solvent.

-

Dosing: Add 100 µL Electrophile (0.05 mmol) and 100 µL Nucleophile (0.05 mmol) to each vial.

-

Base Addition: Add 2.0 equivalents of base. (For solids like Cs2CO3, add pre-weighed 32 mg directly to vial).

-

Reaction: Cap and heat at 80°C for 4 hours with orbital shaking.

-

Quench: Add 500 µL of 1:1 Water/Acetonitrile + 0.1% Formic Acid.

-

Analysis: Centrifuge to settle solids. Inject supernatant onto UPLC-MS.

-

Success Metric: Look for >95% conversion. If Cs2CO3/Cyrene outperforms DMF, proceed to Protocol B.

-

Protocol B: Green Preparative Synthesis (Scale-Up)

Optimized for 1-10 gram scale using Cyrene™ with water-crash purification.

Safety Note: Cyrene is stable, but in the presence of strong base at high heat, it can degrade over extended periods. Keep reaction times <60 mins at high temperatures (>120°C) [2].

Reaction Setup:

-

Charge: To a round-bottom flask equipped with a magnetic stir bar, add:

-

Aryl Fluoride (1.0 equiv, e.g., 1.41 g of 1-fluoro-4-nitrobenzene).

-

Phenol Derivative (1.1 equiv).

-

Cesium Carbonate (1.5 equiv) .

-

-

Solvent: Add Cyrene™ (Volume = 5 mL per gram of substrate).

-

Reaction: Heat to 100°C - 130°C monitoring by HPLC every 15 minutes.

-

Note: Reaction is typically complete within 30-45 minutes due to the high kinetic rate in Cyrene.

-

-

Workup (The "Water Crash"):

-

Cool the mixture to 60°C.

-

Slowly add Water (3x reaction volume) with vigorous stirring.

-

The phenoxy ether product is typically lipophilic and will precipitate as a solid, while Cyrene and Cesium salts remain solubilized in the aqueous phase.

-

-

Isolation: Filter the precipitate. Wash cake with water (2x) and cold ethanol (1x) to remove trace phenol.

-

Drying: Vacuum oven at 45°C.

Decision Logic for Synthesis Strategy

Before starting, determine if your substrate is suitable for SNAr or requires metal catalysis (Buchwald-Hartwig).

Diagram 2: Reaction Optimization Decision Tree

Caption: Decision matrix for selecting between SNAr and Metal-Catalyzed coupling, and optimizing subsequent conditions.

Troubleshooting & QC

| Observation | Root Cause | Corrective Action |

| No Reaction (0% Conv.) | Substrate not activated. | Ensure EWG is ortho or para. If meta, SNAr will fail; switch to Pd-catalysis. |

| Slow Conversion (<50%) | Poor nucleophilicity or solubility. | Switch base to Cs2CO3 . Switch solvent to DMSO or Cyrene.[5] Increase Temp. |